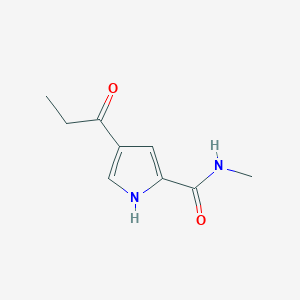

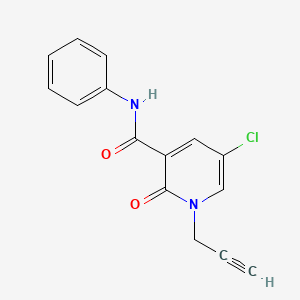

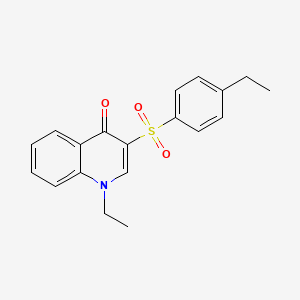

N1-(4-fluorobenzyl)-N2-((3-((4-nitrophenyl)sulfonyl)oxazolidin-2-yl)methyl)oxalamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "N1-(4-fluorobenzyl)-N2-((3-((4-nitrophenyl)sulfonyl)oxazolidin-2-yl)methyl)oxalamide" is a molecule that appears to incorporate several functional groups and structural motifs that are of interest in the field of medicinal chemistry. The presence of an oxazolidin-2-one core, a sulfonyl group attached to a nitro-substituted phenyl ring, and a fluorobenzyl moiety suggests that this compound could have been designed to interact with biological targets, potentially as an enzyme inhibitor or as a ligand for receptors .

Synthesis Analysis

The synthesis of related oxazolidin-2-one derivatives has been reported in the literature. For instance, N-[1-(Phenylsulfonyl)alkyl]oxazolidin-2-ones are prepared by condensation reactions involving optically active oxazolidin-2-ones, aldehydes, and benzenesulfinic acid . The introduction of a fluorine atom on the phenyl ring, as seen in the compound of interest, has been shown to enhance the selectivity of certain inhibitors, suggesting that a similar strategy may have been employed in the synthesis of "N1-(4-fluorobenzyl)-N2-((3-((4-nitrophenyl)sulfonyl)oxazolidin-2-yl)methyl)oxalamide" .

Molecular Structure Analysis

The molecular structure of the compound likely features a rigid oxazolidin-2-one ring, which could confer a specific three-dimensional conformation that is crucial for its biological activity. The presence of a 4-fluorobenzyl group may influence the electronic properties of the molecule, while the nitrophenylsulfonyl group could be involved in interactions with target proteins, possibly through hydrogen bonding or electrostatic interactions .

Chemical Reactions Analysis

The oxazolidin-2-one moiety in related compounds has been shown to undergo transformations into N-acyliminium ions in the presence of titanium tetrachloride, which can then react with various nucleophiles . The fluorine atom on the benzyl group could affect the reactivity of the molecule, as fluorine is known to be an electron-withdrawing group that can influence the distribution of electron density within the molecule .

Physical and Chemical Properties Analysis

While specific physical and chemical properties of "N1-(4-fluorobenzyl)-N2-((3-((4-nitrophenyl)sulfonyl)oxazolidin-2-yl)methyl)oxalamide" are not provided, related compounds with fluorine substituents and nitro groups have been studied for their properties. For example, the introduction of a fluorine atom has been found to enhance the selectivity of COX-2 inhibitors, which could be related to changes in the lipophilicity and electronic properties of the molecule . The nitro group is a characteristic feature in fluorescent labeling reagents, which suggests that the compound may also possess fluorescent properties that could be useful in analytical applications .

Scientific Research Applications

Large-Scale Synthesis of Oxazolidinone Antibacterial Candidate : Yang et al. (2014) developed an environmentally friendly and cost-effective route for the large-scale preparation of a novel oxazolidinone antibacterial candidate. The study outlined a synthetic strategy that improved product separation and overall yield, demonstrating the compound's potential for industrial-scale production and use as an antibacterial agent (Yang et al., 2014).

In Vitro Activities of Novel Oxazolidinone Analogs : Research on U-100592 and U-100766, novel oxazolidinone analogs, showed significant in vitro antibacterial activities against a range of pathogens, including strains resistant to common antibiotics. These findings suggest that oxazolidinones have a unique mechanism of action and are not cross-resistant with other antibiotics, highlighting their potential in treating resistant bacterial infections (Zurenko et al., 1996).

Antibacterial Activity of Sulfone Derivatives : A study on sulfone derivatives containing 1,3,4-oxadiazole moieties by Shi et al. (2015) revealed significant antibacterial activities against rice bacterial leaf blight. The compounds also exhibited the potential to enhance plant resistance against the disease, suggesting their application in agricultural settings to protect crops from bacterial infections (Shi et al., 2015).

properties

IUPAC Name |

N'-[(4-fluorophenyl)methyl]-N-[[3-(4-nitrophenyl)sulfonyl-1,3-oxazolidin-2-yl]methyl]oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19FN4O7S/c20-14-3-1-13(2-4-14)11-21-18(25)19(26)22-12-17-23(9-10-31-17)32(29,30)16-7-5-15(6-8-16)24(27)28/h1-8,17H,9-12H2,(H,21,25)(H,22,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJXKPOQEAFDRNH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(N1S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-])CNC(=O)C(=O)NCC3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19FN4O7S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

466.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-(4-fluorobenzyl)-N2-((3-((4-nitrophenyl)sulfonyl)oxazolidin-2-yl)methyl)oxalamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-{[(2,4-dichlorophenyl)methyl]sulfanyl}phenyl)-2-(pyridin-2-ylsulfanyl)acetamide](/img/structure/B2501956.png)

![methyl 2-(3-(4-methylbenzyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)propanoate](/img/structure/B2501958.png)

![N-(4-ethylphenyl)-2-({3-oxo-2-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)butanamide](/img/structure/B2501961.png)

![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-5-methyl-1,2-oxazole-3-carboxamide](/img/structure/B2501964.png)